1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl-
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Overview
Description
1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- is a complex organic compound with a unique structure that combines elements of indole and naphthyridine
Preparation Methods
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- typically involves multi-step organic reactions. The synthetic routes often include the formation of the indole and naphthyridine rings, followed by their fusion. Common reagents used in these reactions include strong acids and bases, as well as various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- can be compared with other similar compounds, such as:
- 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-methoxy-
- 3,6-Dimethyl-2,3,3a,4,5,6-hexahydro-6-canthinol hydrochloride
- 1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3-ethyl-6-methyl
These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of 1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl-.
Properties
CAS No. |
65284-92-6 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2,6-dimethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-ol |
InChI |
InChI=1S/C16H20N2O/c1-16(19)9-7-14-15-12(8-10-17(14)2)11-5-3-4-6-13(11)18(15)16/h3-6,14,19H,7-10H2,1-2H3 |
InChI Key |
CCLFNMOQQGGMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N31)O |
Origin of Product |
United States |
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